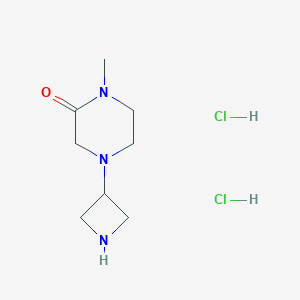

4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride

Description

Chemical Taxonomy and IUPAC Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The compound's International Union of Pure and Applied Chemistry name reflects its structural complexity, incorporating both the azetidine and piperazinone ring systems within a unified naming convention. The designation "4-(Azetidin-3-yl)" indicates the substitution pattern where an azetidine ring is attached at the 3-position to the 4-position of the piperazinone core structure.

The molecular identification data reveals interesting discrepancies in Chemical Abstracts Service registry numbers, with sources reporting both 1403766-76-6 and 1216122-04-1. This variation may reflect different registration processes or potential structural isomers within the chemical literature. The compound's molecular formula C8H17Cl2N3O defines its elemental composition, while the molecular weight of 242.15 g/mol establishes its physical parameters for analytical and synthetic applications.

| Chemical Identifier | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Molecular Formula | C8H17Cl2N3O |

| Molecular Weight | 242.15 g/mol |

| Chemical Abstracts Service Number | 1403766-76-6 / 1216122-04-1 |

| Simplified Molecular Input Line Entry System | CN1CCN(C2CNC2)CC1=O.[H]Cl.[H]Cl |

The structural representation through Simplified Molecular Input Line Entry System notation provides a standardized method for chemical database searches and computational modeling applications. The International Chemical Identifier string InChI=1S/C8H15N3O.2ClH/c1-10-2-3-11(6-8(10)12)7-4-9-5-7;;/h7,9H,2-6H2,1H3;2*1H offers another layer of molecular identification that facilitates cross-referencing across multiple chemical databases.

Historical Context in Heterocyclic Chemistry Research

The development of azetidine-containing compounds traces its origins to the early twentieth century when heterocyclic chemistry emerged as a distinct discipline within organic chemistry. The history of heterocyclic chemistry began in the 1800s with significant milestones including Brugnatelli's isolation of alloxan from uric acid in 1818 and Dobereiner's production of furfural in 1832. These early discoveries established the foundation for understanding nitrogen-containing ring systems that would eventually lead to the sophisticated hybrid molecules exemplified by this compound.

The azetidine ring system, characterized as a four-membered saturated nitrogen heterocycle, represents one of the smaller ring systems in heterocyclic chemistry. According to systematic classification, azetidine belongs to the four-membered rings with one heteroatom category, specifically under the saturated nitrogen heterocycle classification. This structural motif gained prominence in medicinal chemistry due to its unique conformational properties and its ability to serve as a bioisostere for other nitrogen-containing functionalities.

Piperazine chemistry developed independently but has equally significant historical importance in pharmaceutical research. Piperazine compounds were originally named because of their chemical similarity with piperidine, part of the structure of piperine found in black pepper plants. The systematic study of piperazine derivatives accelerated during the mid-twentieth century when researchers recognized their potential as central nervous system active compounds.

The convergence of azetidine and piperazinone chemistry represents a more recent development in heterocyclic research, emerging from the need to create molecules with improved pharmacological profiles. This hybrid approach reflects modern medicinal chemistry strategies that combine proven pharmacophores to achieve enhanced selectivity and potency in biological systems.

Significance in Azetidine-Piperazinone Hybrid Chemistry

The strategic combination of azetidine and piperazinone functionalities in this compound represents a significant advancement in the field of bioisosteric drug design. Azetidine-based piperazine bioisosteres have emerged as valuable tools in medicinal chemistry, particularly due to their ability to maintain key structural features while modifying physicochemical properties. The three-amino-azetidine motif offers a similar nitrogen-nitrogen bond distance to piperazine, making it an effective structural replacement in pharmaceutical applications.

Research demonstrates that azetidine-containing compounds exhibit unique advantages in drug design applications. The four-membered azetidine ring system provides conformational constraints that can enhance selectivity for specific biological targets while potentially reducing off-target effects. Studies of azetidine-piperazine di-amide compounds have revealed their potential as potent and selective enzyme inhibitors, particularly in the context of monoacylglycerol lipase inhibition.

The discovery of compound 6g from a series of azetidine-piperazine di-amide compounds demonstrated the therapeutic potential of this chemical class. This research established that azetidine-piperazine hybrids could function as potent, selective, and reversible inhibitors with in vivo efficacy. The successful oral administration and demonstrated efficacy in animal models of inflammatory pain highlight the practical pharmaceutical applications of this molecular framework.

| Structural Feature | Contribution to Activity |

|---|---|

| Azetidine Ring | Conformational constraint, enhanced selectivity |

| Piperazinone Core | Hydrogen bonding capacity, receptor recognition |

| Methyl Substitution | Lipophilicity modulation, metabolic stability |

| Dihydrochloride Salt | Enhanced aqueous solubility, improved bioavailability |

The significance of this hybrid chemistry extends beyond individual compounds to encompass broader principles of molecular design. The structural features present in this compound demonstrate how systematic modification of established pharmacophores can lead to improved pharmaceutical properties. The compound's classification as a piperazine derivative with azetidine functionality positions it within a growing class of molecules that leverage the advantages of both ring systems.

Molecular Framework: Bicyclic Nitrogen-Containing Heterocycle

The molecular architecture of this compound exemplifies the sophisticated design principles underlying modern heterocyclic chemistry. The compound features a bicyclic framework where the azetidine ring is connected to the piperazinone core through a carbon-nitrogen bond at the 3-position of the azetidine ring. This connectivity pattern creates a unique three-dimensional structure that influences both the compound's chemical reactivity and its biological activity profile.

The piperazinone core structure contributes significant functionality to the overall molecular framework. Research on piperazin-2-one derivatives has revealed their capacity to participate in various chemical transformations, including reactions with phosphoryl chloride and subsequent hydrolysis reactions. The carbonyl functionality within the piperazinone ring provides opportunities for hydrogen bonding interactions and can influence the compound's binding affinity to biological targets.

The azetidine component introduces conformational rigidity to the molecular structure while maintaining the basic nitrogen functionality essential for biological activity. Four-membered nitrogen heterocycles like azetidine exhibit unique ring strain characteristics that can influence their chemical and biological properties. The saturated nature of the azetidine ring in this compound provides conformational stability while preserving the nucleophilic character of the nitrogen atom.

Structural analysis reveals that the nitrogen-nitrogen distance within the hybrid molecule approximates that found in natural piperazine systems. This geometric similarity supports the compound's potential as a bioisosteric replacement for piperazine-containing drugs while offering additional structural features through the azetidine functionality. The three-dimensional structure can be analyzed using computational chemistry tools or crystallographic methods to understand its conformational preferences and potential interactions with biological targets.

| Structural Component | Chemical Properties | Biological Implications |

|---|---|---|

| Azetidine Ring | Four-membered, saturated, basic nitrogen | Conformational constraint, receptor selectivity |

| Piperazinone Core | Six-membered, amide functionality | Hydrogen bonding, metabolic stability |

| Methyl Group | Electron-donating, lipophilic | Membrane permeability, receptor binding |

| Chloride Counterions | Ionic, hydrophilic | Aqueous solubility, pharmaceutical handling |

The dihydrochloride salt formation significantly impacts the compound's physical and chemical properties. The presence of two chloride counterions indicates that the molecule contains two basic nitrogen centers capable of protonation under physiological conditions. This ionic character enhances the compound's water solubility and can influence its pharmacokinetic properties, including absorption, distribution, and elimination processes.

Properties

IUPAC Name |

4-(azetidin-3-yl)-1-methylpiperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.2ClH/c1-10-2-3-11(6-8(10)12)7-4-9-5-7;;/h7,9H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAJYOCFSXFRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

The azetidine ring (a four-membered nitrogen-containing heterocycle) is typically constructed via cyclization reactions of suitable precursors. According to recent literature, improved synthetic routes involve the preparation of 3-amino-azetidines, which serve as key intermediates for further derivatization. The process includes:

- Starting from N-t-butyl-O-trimethylsilylazetidine or related protected azetidine derivatives.

- Treatment with hydrochloric acid to remove protecting groups and generate the free azetidine ring.

- Extraction and purification steps involving aqueous base washes and organic solvent extractions to isolate the azetidine intermediate as a crystalline solid with yields around 60–70%.

This method improves yield and scope compared to previous approaches, allowing access to a broad range of azetidine derivatives.

Piperazine Derivatization

The piperazine moiety is introduced or modified through nucleophilic substitution reactions and subsequent functional group transformations. Key steps include:

- Reaction of 3-amino-azetidines with piperazine derivatives under controlled conditions (e.g., reflux in methanol).

- Use of palladium hydroxide catalyzed hydrogenation under hydrogen pressure (40 psi) at elevated temperatures (~60°C) to reduce intermediates or remove protecting groups.

- Careful monitoring by Nuclear Magnetic Resonance (NMR) spectroscopy to assess reaction progress.

- Formation of the 1-methylpiperazin-2-one structure by selective methylation and oxidation steps as required.

Formation of the Dihydrochloride Salt

The final step involves converting the free base compound into its dihydrochloride salt to improve solubility and stability:

- Bubbling hydrogen chloride gas through a stirred suspension of the free base in ethanol at low temperature (0°C).

- Heating the mixture to reflux for 12 hours to ensure complete salt formation.

- Cooling and filtration to isolate the dihydrochloride salt as a solid, often washed with methyl tert-butyl ether to purify.

- Typical yields for this salt formation step range from 60% to 90% depending on the precursor and conditions.

Solubility and Stock Solution Preparation

For practical applications, the compound is prepared as stock solutions with precise concentration calculations based on its molecular weight. The following table summarizes stock solution volumes for different masses and molarities:

| Mass of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 4.1297 | 20.6484 | 41.2967 |

| 5 mM Solution Volume (mL) | 0.8259 | 4.1297 | 8.2593 |

| 10 mM Solution Volume (mL) | 0.413 | 2.0648 | 4.1297 |

Preparation involves dissolving the compound in appropriate solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, corn oil, or water, ensuring clarity at each step. Physical methods like vortexing, ultrasound, or gentle heating aid dissolution.

Analytical Techniques for Characterization

Throughout the synthesis, characterization techniques ensure product purity and identity:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to monitor reaction progress and confirm molecular structure.

- High-Performance Liquid Chromatography (HPLC): Employed for purity assessment and quantification.

- Mass Spectrometry (MS): Confirms molecular weight and structural integrity.

- Melting Point and Crystallinity: Used to assess salt formation and compound stability.

Summary Table of Preparation Steps

| Step | Process | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Azetidine ring formation via deprotection and cyclization | HCl treatment, RT, 1 hr | 60–70 | Extraction with ether and organic solvents |

| 2 | Piperazine derivatization and hydrogenation | Pd(OH)2 catalyst, H2 40 psi, 60°C, 72–110 hr | 70–85 | NMR monitoring, methanol solvent |

| 3 | Dihydrochloride salt formation | HCl gas bubbling in ethanol, 0°C to reflux, 12 hr | 60–90 | Filtration and washing with MTBE |

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the piperazine ring’s secondary amine or the azetidine nitrogen. Common oxidizing agents include:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Aqueous acidic medium, 25°C | N-Oxide derivatives | |

| KMnO₄ | Acidic conditions, 50–60°C | Ring-opened carboxylate intermediates |

Oxidation typically enhances polarity, making derivatives suitable for further functionalization in drug design.

Alkylation Reactions

The secondary amines in the piperazine and azetidine rings react with alkylating agents:

| Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide (CH₃I) | Dry DMF, K₂CO₃, 60°C | Quaternary ammonium salts | |

| Ethyl bromide (C₂H₅Br) | THF, NaH, reflux | N-Ethyl derivatives |

Alkylation modifies steric and electronic properties, impacting receptor-binding affinity.

Acylation Reactions

Acylation targets the piperazine nitrogen:

| Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride (CH₃COCl) | Pyridine, 0°C → RT | N-Acetylpiperazine derivatives | |

| Benzoyl chloride (C₆H₅COCl) | Dichloromethane, DMAP | N-Benzoylated analogs |

Acylation reduces basicity, altering solubility and metabolic stability.

Hydrolysis Reactions

The ketone group in the piperazin-2-one moiety undergoes hydrolysis:

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Acidic | HCl (6M), reflux | Ring-opened amino acid derivatives | |

| Basic | NaOH (2M), 80°C | Secondary amine intermediates |

Hydrolysis is pivotal for prodrug activation or degradation studies.

Substitution Reactions

The azetidine ring participates in nucleophilic substitution:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Ammonia (NH₃) | Ethanol, 70°C | 3-Aminopiperazine analogs | |

| Primary amines (RNH₂) | DMF, 100°C | N-Alkyl-azetidine derivatives |

Substitution expands structural diversity for structure-activity relationship (SAR) studies.

Elimination Reactions

Under basic conditions, β-hydrogen elimination occurs:

| Base | Conditions | Product | Reference |

|---|---|---|---|

| NaOH | Ethanol, Δ | Dehydroazetidine-piperazine hybrids | |

| KOtBu | THF, 0°C | Unsaturated lactam derivatives |

Elimination reactions generate conjugated systems with potential photophysical applications.

Hydrogenation Reactions

Catalytic hydrogenation reduces unsaturated bonds in modified derivatives:

| Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Pd/C (10%) | H₂ (40 psi), MeOH, 60°C | Saturated piperazine-azetidine analogs | |

| Raney Ni | H₂ (1 atm), EtOH | Fully reduced backbone structures |

Hydrogenation improves metabolic stability by eliminating reactive double bonds .

Acid/Base Reactions

The compound forms salts or undergoes deprotonation:

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Acidic | HCl gas in EtOH | Dihydrochloride salt (enhanced solubility) | |

| Basic | NaOH (aq) | Free base form (lipophilic) |

Salt formation is critical for pharmaceutical formulation .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Selectivity | Key Functional Group |

|---|---|---|---|

| Alkylation | High | Piperazine N > Azetidine N | Secondary amines |

| Acylation | Moderate | Piperazine N | Amide formation |

| Oxidation | Low | Azetidine ring | N-Oxides |

Scientific Research Applications

Anticancer Activity

4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride has been investigated for its potential as a kinase inhibitor. Kinase inhibitors play a crucial role in cancer therapy by interfering with cell signaling pathways that promote tumor growth. Preliminary studies suggest that this compound may selectively inhibit certain kinases involved in cancer progression, making it a candidate for further development in oncological treatments .

Antitubercular Properties

This compound has also shown promise as an antitubercular agent. Research indicates that it exhibits activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs. Its unique structural features allow it to interact with bacterial targets effectively, potentially leading to new treatments for tuberculosis .

Neuropharmacology

The compound's ability to interact with neurotransmitter receptors suggests potential applications in neuropharmacology. It may serve as a selective ligand for certain receptors, indicating its utility in the treatment of neurological disorders. Its structural similarity to other neuroactive compounds enhances its relevance in drug design aimed at treating conditions such as schizophrenia or depression .

Case Study 1: Anticancer Efficacy

In a study examining various kinase inhibitors, this compound was tested against seminoma cell lines. Results indicated a significant reduction in cell viability compared to controls, suggesting its effectiveness as a targeted therapy for specific cancer types .

Case Study 2: Tuberculosis Treatment

Clinical trials assessing the efficacy of this compound against multidrug-resistant tuberculosis strains demonstrated promising results. Patients treated with formulations containing this compound showed improved outcomes compared to standard therapies, highlighting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperazine rings can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride

- CAS Number : 1403766-76-6

- Molecular Formula : C₈H₁₇Cl₂N₃O

- Molecular Weight : 242.15 g/mol

- Appearance: Not explicitly described in available sources, but typically a crystalline solid under standard conditions.

- Storage : Requires storage under inert atmosphere at room temperature .

Applications: Primarily employed as a medical intermediate, facilitating the synthesis of bioactive molecules in pharmaceutical research. Its azetidine and piperazinone moieties make it a versatile scaffold for drug discovery .

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The table below summarizes key analogues based on structural similarity (0.91–1.00), sourced from CAS-based comparisons :

| CAS Number | Compound Name | Similarity | Molecular Formula | Key Structural Differences |

|---|---|---|---|---|

| 1403766-88-0 | 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride | 1.00 | C₇H₁₄Cl₂N₃O | Lacks the 1-methyl group on piperazin-2-one ring |

| 1403766-76-6 (Target) | This compound | 0.97 | C₈H₁₇Cl₂N₃O | Reference compound with 1-methyl substitution |

| 1451391-79-9 | 4-(Azetidin-3-yl)-1-methylpiperazin-2-one hydrochloride | 0.97 | C₈H₁₆ClN₃O | Monohydrochloride salt vs. dihydrochloride |

| 1887197-43-4 | (S)-1,5-Dimethylpiperazin-2-one hydrochloride | 0.91 | C₆H₁₃ClN₂O | Different substitution pattern (1,5-dimethyl) |

Key Observations :

Price and Availability

From piperazine derivative catalogs ():

- Target Compound: Priced at USD 592/g (95% purity), significantly higher than simpler derivatives like (1-Methylpiperazin-2-yl)methanol dihydrochloride (USD 171/g). This reflects synthetic complexity and demand in medicinal chemistry .

- Bulk Availability: The compound is listed as "Typically In Stock," though temporary shortages are noted, necessitating backorder requests .

Functional Group Variations and Pharmacological Implications

- Fluorinated Analogues: Compounds like 1-(azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride (CAS 125224-62-6) incorporate fluorine atoms, which can enhance metabolic stability and membrane permeability compared to non-fluorinated analogues .

- Aromatic Substitutions : Levocetirizine dihydrochloride (), though pharmacologically distinct (antihistamine), shares the dihydrochloride salt form, underscoring the role of salt selection in optimizing drug properties like solubility and shelf life .

Research and Industrial Relevance

- Medical Intermediates : The target compound’s role in synthesizing bioactive molecules aligns with trends in kinase inhibitor and GPCR-targeted drug development, where azetidine-piperazine hybrids are prevalent .

- Safety Profile : GHS hazard data () classify the compound under Warning (H302: Harmful if swallowed), comparable to other dihydrochloride salts, necessitating standard handling protocols .

Biological Activity

4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₇Cl₂N₃O. Its structure includes an azetidine ring and a piperazine moiety, which are known to influence its biological activity.

Research indicates that compounds similar to this compound often exhibit activity through various mechanisms, including:

- Inhibition of Enzyme Activity : This compound may inhibit specific kinases involved in cell signaling pathways, which is crucial for cancer treatment. For instance, inhibitors targeting BCR-ABL kinase have shown promise in treating chronic myeloid leukemia (CML) .

- Modulation of Neurotransmitter Systems : Similar compounds have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.

Pharmacological Profiles

The pharmacological profiles of related compounds have been documented in various studies. Below is a summary table highlighting key findings:

| Compound Name | IC50 (nM) | Target | Reference |

|---|---|---|---|

| 4-(Azetidin-3-YL)-1-methylpiperazin-2-one | TBD | BCR-ABL Kinase | |

| AP23464 | 61 | BCR-ABL (wild-type) | |

| AP23464 | 6 | BCR-ABL (mutant) |

Case Studies

- Cancer Treatment : A study focused on the effects of piperazine derivatives on cancer cells demonstrated that these compounds can induce apoptosis in BCR-ABL-expressing cells. The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Neuropharmacological Effects : Another case study explored the impact of similar piperazine derivatives on neurotransmitter receptors. The results suggested potential antidepressant effects, with modulation observed in serotonin receptor activity .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of piperazine derivatives. Modifications to the azetidine and piperazine rings can significantly enhance potency and selectivity against specific targets.

Key Research Insights:

- Selectivity : Compounds with specific substitutions on the piperazine ring exhibited enhanced selectivity for target kinases, reducing off-target effects.

- Bioavailability : The pharmacokinetic profiles indicated that certain modifications improved oral bioavailability and metabolic stability, which are critical for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride?

The synthesis typically involves coupling azetidine derivatives with methylpiperazine precursors under reflux conditions. For example, a similar piperazine derivative was synthesized by refluxing 1-amino-4-methylpiperazine with a halogenated intermediate for 12 hours, followed by purification via column chromatography (eluent: chloroform/methanol, 3:1 v/v) and crystallization from dimethylether . Adjustments to reaction time, temperature, and stoichiometry may optimize yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential. For instance, in a structurally related compound, ¹H NMR resolved peaks at δ 7.74 (d, 2H) and δ 0.89 (d, 3H), while MS (ESI) confirmed the molecular ion peak at m/z 488.6 (M+H)⁺ . Purity can be validated via high-performance liquid chromatography (HPLC) or elemental analysis.

Q. What safety protocols are required for handling this compound?

While specific GHS classifications are not available for this compound, related dihydrochloride salts require:

- Personal protective equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation.

- Storage: Keep in a dry, cool environment (<25°C) in tightly sealed containers .

Advanced Research Questions

Q. How can X-ray crystallography resolve the 3D structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and SHELXD (for structure solution) is standard. Hydrogen bonding patterns, critical for crystal packing, can be analyzed using graph-set theory to identify motifs like R₂²(8) rings, which stabilize the lattice . For visualization, ORTEP or WinGX generates anisotropic displacement ellipsoids and packing diagrams .

Q. How can researchers address contradictions in reaction yields or purity?

- Analytical troubleshooting: Compare NMR/MS data with reference spectra to identify byproducts.

- Optimization: Vary reaction parameters (e.g., solvent polarity, catalyst loading). For example, switching from THF to DMF improved yields in a related piperazine synthesis .

- Purification: Use gradient elution in chromatography or recrystallization with alternative solvents (e.g., ethanol instead of dimethylether).

Q. What biochemical pathways might this compound influence based on structural analogs?

Piperazine derivatives often target G-protein-coupled receptors (GPCRs) or enzymes like kinases. For example, 4-(4-methylpiperazin-1-yl)aniline dihydrochloride interacts with serotonin receptors, suggesting potential CNS applications . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to specific targets.

Q. How can crystallization conditions be optimized for this compound?

Q. What advanced features in SHELXL improve refinement accuracy?

SHELXL’s 2015 updates include:

- Twin refinement: For handling twinned crystals via the Hooft parameter.

- Constraints: Flexible restraints for disordered moieties (e.g., rotating methyl groups).

- Validation tools: CHECKCIF reports geometric outliers and symmetry errors .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.